N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Description

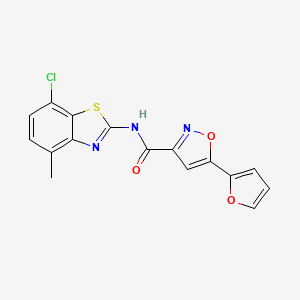

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with an oxazole ring and substituted with a furan-2-yl group.

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c1-8-4-5-9(17)14-13(8)18-16(24-14)19-15(21)10-7-12(23-20-10)11-3-2-6-22-11/h2-7H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUWTDDHXONTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 7-chloro-4-methylbenzo[d]thiazol-2-amine, which is then reacted with furan-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations :

- Heterocyclic Core: The benzothiazole-oxazole fusion in the target compound distinguishes it from thiazole () or pyrimidine-based analogs (). Benzothiazoles are known for their role in kinase inhibition, while oxazoles contribute to metabolic stability .

- Substituent Effects : The 7-chloro and 4-methyl groups on the benzothiazole may enhance lipophilicity compared to the 4-fluorophenyl group in Compound 31 . The furan-2-yl group, common across analogs, likely participates in π-π stacking interactions in biological targets.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~350–370 g/mol, comparable to pyrimidine-oxazole analogs (e.g., 346.34 g/mol in ) .

- Solubility : The chloro and methyl substituents may reduce aqueous solubility compared to hydroxyethyl or polar nitro groups in other analogs .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClN3O3S |

| Molecular Weight | 355.79 g/mol |

| CAS Number | 1216376-72-5 |

Target Enzymes and Pathways

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for cellular processes. Notably, it has been shown to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, which is essential for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition leads to a significant reduction in bacterial growth and presents a promising avenue for tuberculosis treatment .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it possesses an IC50 value of approximately 9.2 µM against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal its efficacy against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Study on Antitubercular Activity

A detailed study conducted by researchers focused on the synthesis and biological evaluation of benzothiazole derivatives, including our compound of interest. The findings indicated that modifications to the benzothiazole ring significantly influenced the antitubercular activity. The study reported that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against Mycobacterium tuberculosis .

Study on Anticancer Mechanisms

Another investigation assessed the anticancer mechanisms of similar oxazole derivatives. The results indicated that these compounds could effectively inhibit proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways and upregulating pro-apoptotic proteins such as p53 .

Q & A

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Proteome Profiling : Use affinity chromatography pull-down assays with liver microsomes to identify non-target binding proteins .

- Dose Optimization : Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., Cmax vs. IC₅₀ ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.